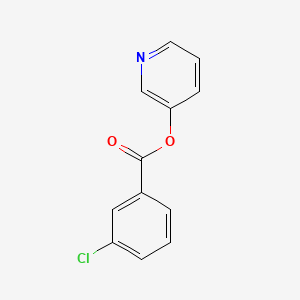
Pyridin-3-yl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-yl 3-chlorobenzoate is an organic compound with the molecular formula C₁₂H₈ClNO₂ It consists of a pyridine ring attached to a 3-chlorobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl 3-chlorobenzoate typically involves the esterification of 3-chlorobenzoic acid with pyridin-3-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also enhances the reproducibility and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: Pyridin-3-yl 3-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chlorobenzoate moiety can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-chlorobenzoic acid and pyridin-3-ol.
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Hydrolysis: 3-chlorobenzoic acid and pyridin-3-ol.
Oxidation: Pyridine N-oxides.
Aplicaciones Científicas De Investigación
Pyridin-3-yl 3-chlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of Pyridin-3-yl 3-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Pyridin-3-yl benzoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Pyridin-3-yl 4-chlorobenzoate: The chlorine atom is positioned differently, affecting the compound’s chemical properties and applications.
Pyridin-2-yl 3-chlorobenzoate: The position of the nitrogen atom in the pyridine ring is different, leading to variations in reactivity and binding affinity.
Uniqueness: Pyridin-3-yl 3-chlorobenzoate is unique due to the specific positioning of the chlorine atom and the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
pyridin-3-yl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-1-3-9(7-10)12(15)16-11-5-2-6-14-8-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJMMRRCBINSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
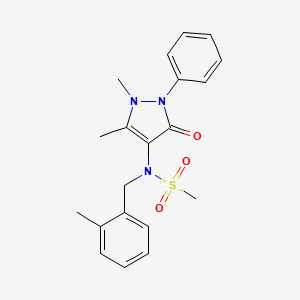
![13-ethyl-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B5736948.png)
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride](/img/structure/B5736952.png)

![3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA](/img/structure/B5736974.png)
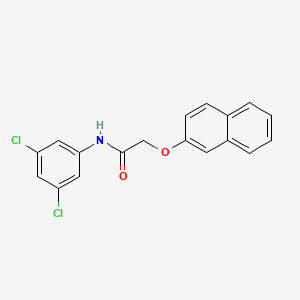
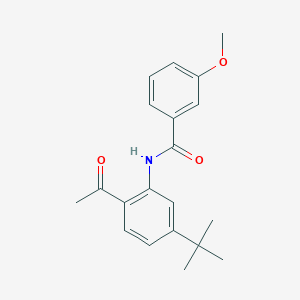



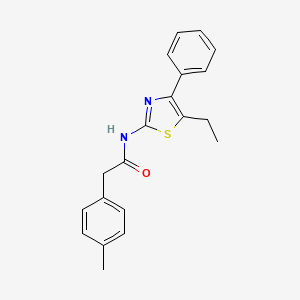

![3-chloro-4-ethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5737040.png)
![[4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate](/img/structure/B5737046.png)
